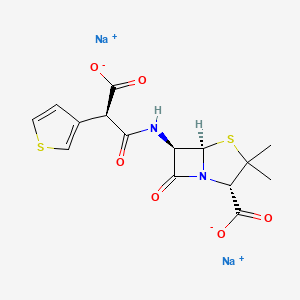
Ticarcillin-Dinatrium
Übersicht
Beschreibung
Ticarcillin sodium is a semisynthetic penicillin antibiotic belonging to the carboxypenicillin class. It is primarily used for treating infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin sodium is known for its broad-spectrum bactericidal activity and is often used in combination with a β-lactamase inhibitor to enhance its efficacy .
Wissenschaftliche Forschungsanwendungen
Ticarcillin sodium has a wide range of applications in scientific research:
Wirkmechanismus
Ticarcillin sodium exerts its effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from dividing, leading to cell death . The primary molecular target is the penicillin-binding protein, which is essential for cell wall synthesis .
Similar Compounds:
Carbenicillin: Similar in structure and function but less active against Pseudomonas aeruginosa.
Piperacillin: Another carboxypenicillin with a broader spectrum of activity.
Mezlocillin: Similar to ticarcillin but with different pharmacokinetic properties.
Uniqueness: Ticarcillin sodium is unique due to its high activity against Pseudomonas aeruginosa and its use in combination with β-lactamase inhibitors to overcome resistance . Its broad-spectrum activity and effectiveness in treating severe infections make it a valuable antibiotic in clinical settings .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ticarcillin disodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly peptidoglycan transpeptidases, which are essential for the cross-linking of peptidoglycan chains during cell wall synthesis . By binding to these enzymes, ticarcillin disodium prevents the formation of cross-links, leading to weakened cell walls and ultimately, bacterial cell death .
Cellular Effects
Ticarcillin disodium exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell lysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death . In addition, ticarcillin disodium can influence the expression of genes related to cell wall synthesis and stress responses in bacteria .
Molecular Mechanism
The molecular mechanism of ticarcillin disodium involves its binding to penicillin-binding proteins, particularly peptidoglycan transpeptidases . This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . As a result, the bacteria are unable to maintain their cell wall structure, leading to cell lysis and death . Ticarcillin disodium’s beta-lactam ring is crucial for its binding to these enzymes, and its susceptibility to beta-lactamases can lead to antibiotic resistance in some bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ticarcillin disodium can change over time. The stability of ticarcillin disodium is influenced by factors such as temperature and pH . It is highly soluble in water but should be dissolved immediately before use to prevent degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with ticarcillin disodium showing consistent bactericidal activity over extended periods .
Dosage Effects in Animal Models
The effects of ticarcillin disodium vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without significant adverse effects . At high doses, ticarcillin disodium can cause neurotoxic reactions, particularly in animals with impaired renal function . Threshold effects have been observed, with higher doses leading to increased bactericidal activity but also a higher risk of toxicity .
Metabolic Pathways
Ticarcillin disodium is primarily metabolized in the liver and excreted through the kidneys . It does not have biologically active metabolites, and the majority of the administered dose is excreted unchanged in the urine . The metabolic pathways involve interactions with enzymes such as beta-lactamases, which can degrade ticarcillin disodium and reduce its efficacy .
Transport and Distribution
Ticarcillin disodium is well-distributed within the body, with significant penetration into tissues and fluids such as bile and pleural fluid . It is moderately bound to serum proteins, with approximately 45% of the drug being protein-bound . This distribution allows ticarcillin disodium to reach various sites of infection and exert its bactericidal effects .
Subcellular Localization
The subcellular localization of ticarcillin disodium is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins . This localization is crucial for its activity, as it allows ticarcillin disodium to inhibit cell wall synthesis effectively . The presence of a beta-lactam ring facilitates its targeting to these specific enzymes, ensuring its bactericidal action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ticarcillin sodium involves several steps. Initially, 3-thiophene malonic acid reacts with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate then reacts with 6-aminopenicillanic acid (6-APA) to produce ticarcillin acid. Finally, ticarcillin acid is converted to ticarcillin sodium by reacting with sodium iso-octoate .
Industrial Production Methods: Industrial production of ticarcillin sodium typically follows the synthetic route mentioned above. The process involves careful control of reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Ticarcillin sodium undergoes various chemical reactions, including:
Oxidation: Ticarcillin sodium can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Ticarcillin sodium can undergo substitution reactions, particularly involving the β-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones .
Eigenschaften
| { "Design of the Synthesis Pathway": "Ticarcillin disodium can be synthesized by the reaction of ticarcillin with sodium hydroxide.", "Starting Materials": [ "Ticarcillin", "Sodium hydroxide" ], "Reaction": [ "First, ticarcillin is dissolved in water to form a solution.", "Next, sodium hydroxide is added to the solution and the mixture is stirred.", "The reaction mixture is heated to 80-90°C for several hours.", "The resulting solution is then cooled and filtered to remove any solids.", "The filtrate is then treated with an acid, such as hydrochloric acid, to precipitate the ticarcillin disodium salt.", "The precipitate is collected by filtration and washed with water to remove any impurities.", "The ticarcillin disodium salt is then dried in a vacuum oven to obtain the final product." ] } | |
CAS-Nummer |
4697-14-7 |
Molekularformel |
C15H16N2NaO6S2 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/t7?,8-,9+,12-;/m1./s1 |
InChI-Schlüssel |
GOPQWXUCPMVVFP-PXPFBOJMSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
29457-07-6 |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Ticarcillin disodium?
A: Ticarcillin disodium is a semi-synthetic penicillin antibiotic that acts as a mechanism-based inhibitor of transpeptidases, enzymes crucial for bacterial cell wall synthesis. [] Specifically, it targets the penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [] By binding to PBPs, Ticarcillin disodium prevents the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell lysis and death. []
Q2: What is the role of Clavulanate potassium when combined with Ticarcillin disodium?
A: Clavulanate potassium is a beta-lactamase inhibitor often combined with Ticarcillin disodium to enhance its effectiveness. [, , , , ] Many bacteria produce beta-lactamase enzymes that can break down beta-lactam antibiotics like Ticarcillin. [, ] Clavulanate potassium inactivates these enzymes, protecting Ticarcillin disodium from degradation and expanding its spectrum of activity against beta-lactamase-producing bacteria. [, , , , ]
Q3: What is the molecular formula and weight of Ticarcillin disodium?
A3: While the provided research articles focus on practical applications and do not explicitly state the molecular formula or weight of Ticarcillin disodium, these details can be readily found in chemical databases and resources like PubChem.
Q4: How stable is Ticarcillin disodium in intravenous solutions?
A: Ticarcillin disodium exhibits varying stability in different intravenous solutions and storage conditions. Studies have investigated its stability in 0.9% sodium chloride injection [, ], 5% dextrose injection [], and AutoDose Infusion System bags. [] Specific details regarding storage temperatures and duration can be found within the cited research papers. [, ]
Q5: Are there specific formulation strategies to enhance the stability of Ticarcillin disodium?
A: The research highlights the use of disodium ethylenediaminetetraacetic acid (EDTA), sodium sulfite, and glycine in Ticarcillin disodium and Clavulanate potassium compositions to improve stability, particularly for injectable formulations. [] This combination demonstrates a synergistic effect, enhancing the overall stability of the composition. []
Q6: How is Ticarcillin disodium administered, and what factors influence its pharmacokinetic profile?
A: Ticarcillin disodium is typically administered intravenously. [, , ] Research in foals demonstrated that age significantly influences the pharmacokinetics of both Ticarcillin and Clavulanate. [] Specifically, younger foals exhibited immature renal excretion mechanisms, leading to lower clearance and wider distribution of Ticarcillin. []
Q7: What types of infections has Ticarcillin disodium been investigated for in clinical studies?
A7: Ticarcillin disodium, often in combination with Clavulanate potassium, has been studied in various clinical settings for treating infections, including:
- Postpartum endometritis: [, , , , ] Studies compared its efficacy to other treatment options like Clindamycin/Gentamicin.
- Gynecologic infections: [, , , , , ] These studies included pelvic inflammatory disease, salpingitis, and tuboovarian abscesses.
- Penetrating abdominal trauma: [, ] Research examined its use in polymicrobial infections associated with abdominal trauma.
- Skin and soft tissue infections: [, ] Studies assessed its effectiveness in managing these infections, including those in diabetic patients.
Q8: Have any instances of Ticarcillin resistance been reported?
A: While Ticarcillin disodium is effective against a broad spectrum of bacteria, resistance has been reported. [] A study investigated the use of Ticarcillin-Clavulanate in treating infections caused by Ticarcillin-resistant microorganisms. [] The research examined the clinical and microbiological outcomes, as well as the potential for the development of resistance during therapy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




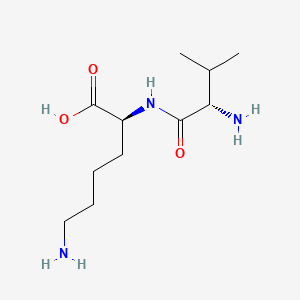
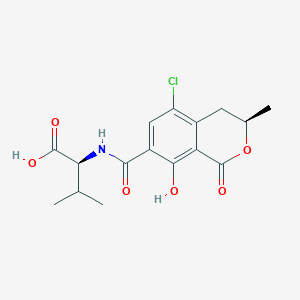
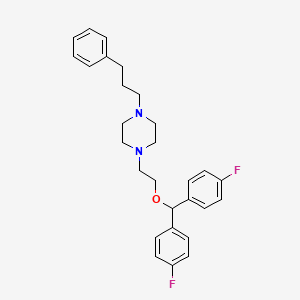
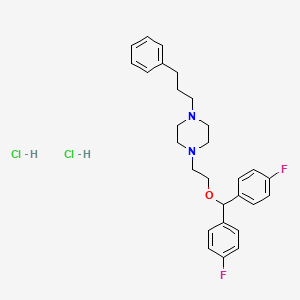


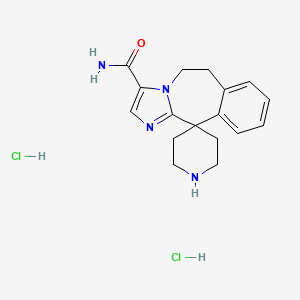

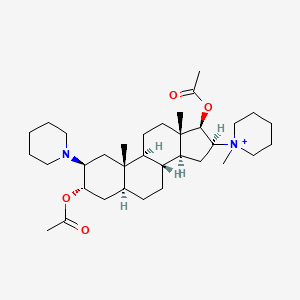


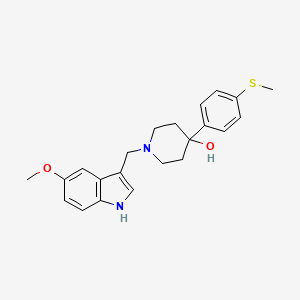
![2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine](/img/structure/B1682838.png)